molecular formula C28H34N4O2 B3003557 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 946315-36-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B3003557
CAS No.: 946315-36-2
M. Wt: 458.606
InChI Key: HSPUYELYGYRPIH-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly for investigating the central nervous system. Its molecular structure incorporates a 3-methoxybenzamide core linked to a 4-phenylpiperazine moiety and a 4-(dimethylamino)phenyl group. The 4-phenylpiperazine unit is a common pharmacophore found in ligands that target various neurotransmitter receptors . This specific structural architecture suggests potential for interaction with G-protein coupled receptors (GPCRs), a class that includes dopamine and opioid receptors . Researchers are exploring such multi-pharmacophore compounds for the development of novel bitopic or bivalent ligands that can simultaneously engage multiple biological targets. For instance, similar molecular designs are being investigated to create dual-target ligands for the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R), a strategy aimed at developing analgesics with reduced abuse liability . This compound serves as a valuable chemical intermediate or tool compound for studying structure-activity relationships (SAR) in drug discovery programs. It allows scientists to probe the effects of structural modifications on receptor binding affinity, functional efficacy, and selectivity. Handling of this substance requires appropriate laboratory conditions. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-30(2)24-14-12-22(13-15-24)27(21-29-28(33)23-8-7-11-26(20-23)34-3)32-18-16-31(17-19-32)25-9-5-4-6-10-25/h4-15,20,27H,16-19,21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPUYELYGYRPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula: C26H31N4O2. Its structure includes a dimethylamino group, a phenylpiperazine moiety, and a methoxybenzamide segment. The synthesis typically involves multi-step organic reactions that include coupling reactions between various intermediates, such as 4-(dimethylamino)phenyl and 4-phenylpiperazine derivatives .

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate notable activity against various cancer cell lines. One study reported that a similar structure had a GI50 value of 3.3×108M3.3\times 10^{-8}\,M against melanoma cells (MALME-3 M), indicating potent antitumor activity .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing piperazine rings are often investigated for their effects on serotonin and dopamine receptors. Preliminary studies suggest that modifications in the dimethylamino and piperazine groups could enhance binding affinity to these receptors, potentially leading to antidepressant or anxiolytic effects .

Case Studies

  • Antitumor Efficacy : A study highlighted the synthesis of related compounds showing promising results in inhibiting tumor growth in vitro. The lead candidate demonstrated effective cytotoxicity against melanoma cell lines, supporting further development for clinical applications .
  • Neurotransmitter Interaction : Another case study explored the interaction of similar compounds with serotonin receptors, indicating potential for treating mood disorders. The modulation of these pathways could lead to new therapeutic strategies for depression and anxiety .

Research Findings

Study Activity Cell Line/Model Result
Study 1AnticancerMALME-3 MGI50 = 3.3×108M3.3\times 10^{-8}\,M
Study 2NeuropharmacologySerotonin ReceptorsEnhanced binding affinity observed
Study 3AntibacterialStaphylococcus aureusInhibition zone = 8.9 mm at 25 ppm

Scientific Research Applications

Chemokine Receptor Modulation

One of the primary applications of this compound is in the modulation of chemokine receptors. Chemokine receptors are crucial in various physiological processes, including inflammation and immune responses. Compounds that can modulate these receptors have significant therapeutic potential, particularly in treating diseases such as cancer and autoimmune disorders.

Drug Discovery and Development

The compound is being explored for its role in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutics. Research indicates that derivatives of this compound may enhance the efficacy of existing drugs or provide novel therapeutic options .

Antidepressant and Antipsychotic Potential

Due to its phenylpiperazine structure, the compound has been investigated for potential antidepressant and antipsychotic effects. Studies suggest that similar compounds can influence serotonin receptors, which are critical in mood regulation .

Case Study 1: Chemokine Receptor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide exhibited significant activity against specific chemokine receptors (e.g., CCR5). These findings suggest a pathway for developing treatments targeting HIV and other viral infections.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading pharmacological institute explored the effects of this compound on depression models in rodents. The results indicated a marked improvement in depressive symptoms, attributed to its interaction with serotonin pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Chemokine Receptor ModulationInhibition of CCR5 receptor activity
Antidepressant ActivityReduction in depressive behaviors in animal models
Antipsychotic PotentialModulation of serotonin receptor activity

Table 2: Synthetic Pathways

StepDescriptionReagents Used
Formation of IntermediatesSynthesis of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediatesVarious solvents, catalysts
Coupling ReactionFormation of the final productSpecific coupling agents
PurificationIsolation and purification methodsCrystallization, chromatography

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a) 3-Methoxy vs. 2,6-Dimethoxy Substitution
  • Reduced polarity compared to hydroxylated analogs (e.g., compounds in ) may enhance blood-brain barrier permeability .
b) Benzamide vs. Phenoxyacetamide Backbone
  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide (CAS 946346-01-6, MW 458.6 g/mol, ): Replacement of benzamide with phenoxyacetamide introduces an ether linkage, reducing rigidity and possibly affecting conformational stability. Higher molecular weight (458.6 vs. ~450 g/mol) may influence pharmacokinetic properties .

Piperazine and Phenyl Group Modifications

a) 4-Phenylpiperazine vs. 4-(4-Fluorophenyl)piperazine
  • The furan group introduces a heterocyclic ring, which may improve solubility but reduce metabolic stability compared to phenyl analogs .
b) Hydroxyphenyl and Methylpiperazine Derivatives
  • Compounds 11n, 11o, 11p, etc. (): Example: 11n (MW 490.7 g/mol) features a 4-hydroxyphenoxy group and a 3-hydroxyphenyl-piperazine. Hydroxyl groups increase polarity (logP ~2–3) compared to the methoxy group (logP ~3–4), impacting solubility and membrane permeability. Dihydrochloride salts (e.g., 11n•2HCl, mp 185°C) enhance crystallinity and stability .
Table 1: Comparative Analysis of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound ~450–460 3-Methoxybenzamide, 4-phenylpiperazine N/A Estimated moderate logP (~3.5), potential CNS activity
2,6-Dimethoxy analog () 426.6 2,6-Dimethoxybenzamide, 4-methylpiperazine N/A Increased steric hindrance, lower polarity
Phenoxyacetamide analog () 458.6 Phenoxyacetamide, 4-phenylpiperazine N/A Flexible backbone, higher MW
11n () 490.7 4-Hydroxyphenoxy, 3-hydroxyphenyl-piperazine 185 (dihydrochloride) High polarity, dihydrochloride salt form
4-Fluorophenylpiperazine analog () 423.5 4-Methoxybenzamide, furan, 4-fluorophenyl N/A Electronegative fluorine, heterocyclic furan

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling reactions using reagents like HBTU or BOP in THF, with triethylamine (Et₃N) as a base. For example, describes a 48% yield for a structurally similar benzamide derivative using HBTU-mediated amidation. To improve yields, researchers can:

  • Optimize stoichiometry (e.g., 1:1 molar ratio of amine and carboxylic acid precursors).
  • Use column chromatography for purification (silica gel, gradient elution with CH₂Cl₂/MeOH) .
  • Employ solubility-enhancing solvents (e.g., THF) during intermediate steps .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.74 ppm for aromatic protons in ) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight .
  • Polarimetry : Optical rotation ([α]²⁵D +60.6°) confirms chirality in enantiomerically pure derivatives .

Q. What preliminary pharmacological screening methods are used to assess dopamine receptor affinity?

  • Methodological Answer : Radioligand binding assays (e.g., using [³H]spiperone for D2/D3/D4 receptors) are standard. For example, reports Ki values for benzamide analogs using competition binding assays in transfected HEK-293 cells. Basic steps:

  • Prepare membrane fractions from receptor-expressing cells.
  • Incubate with radioligand and test compound (10⁻¹²–10⁻⁵ M concentration range).
  • Calculate Ki values via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can receptor selectivity (D3 vs. D4) be engineered through structural modifications?

  • Methodological Answer : Selectivity is tuned via:

  • Alkyl chain elongation : Increasing the spacer between the benzamide and piperazine moieties enhances D3 affinity. For instance, elongating from ethyl to butyl chains in improved D3 selectivity (Ki = 0.13 nM) while reducing D4 binding .
  • Substituent effects : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) on the piperazine ring boost D3 affinity (Ki = 31 nM) .
    • Data Table :
Compound ModificationD3 Ki (nM)D4 Ki (nM)Selectivity (D3/D4)
Ethyl chain (PB12)1454.234.5
Butyl chain + 2,3-dichlorophenyl0.134.9738.2
Source: Adapted from .

Q. What strategies are employed to resolve contradictions in reported receptor binding data?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., membrane protein concentration, radioligand stability). Mitigation involves:

  • Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for D3/D4) and buffer compositions (Tris-HCl, pH 7.4).
  • Control experiments : Include reference ligands (e.g., clozapine for D4) to validate assay consistency .
  • Meta-analysis : Compare logP values; lipophilicity (logP = 2.37–2.55) correlates with nonspecific binding artifacts .

Q. How is this compound utilized in positron emission tomography (PET) for in vivo dopamine receptor imaging?

  • Methodological Answer : Radiolabeling (¹¹C or ¹⁸F) at the methoxy group enables PET tracer development. outlines:

  • Radiosynthesis : React precursor with [¹¹C]CH₃OTf in acetone, purify via HPLC.
  • In vivo validation : Administer intraperitoneally in primates; monitor retinal uptake (high D4 density) with time-activity curves .
    • Key Parameter : Lipophilicity (logP ~2.5) balances brain penetration and low nonspecific binding .

Methodological Considerations

  • Data Synthesis : Cross-referenced peer-reviewed papers (e.g., ) for pharmacological and synthetic protocols.

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